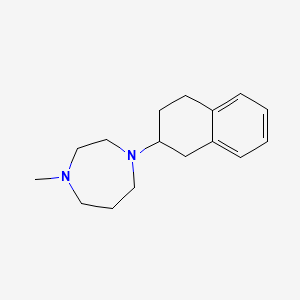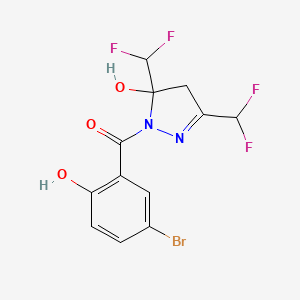![molecular formula C24H27N3O5S B6018386 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis. Activation of AMPK has been shown to have therapeutic potential for metabolic disorders, such as type 2 diabetes, obesity, and cancer.
Wirkmechanismus
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide activates AMPK by binding to the gamma subunit of the enzyme, leading to conformational changes that increase the affinity of AMPK for its substrates. This results in the phosphorylation of downstream targets, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. This compound also increases mitochondrial biogenesis and improves mitochondrial function. Additionally, it has anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the enzyme. It has also been shown to be effective in vivo, making it a useful tool for studying the role of AMPK in whole organisms. However, this compound has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life in vivo, limiting its effectiveness for long-term studies.
Zukünftige Richtungen
There are several future directions for research on 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the therapeutic potential of this compound for metabolic disorders, such as type 2 diabetes and obesity. Additionally, the anti-inflammatory and anti-tumor effects of this compound warrant further investigation. Finally, the limitations of this compound, such as its low solubility and short half-life, could be addressed through the development of new analogs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide involves several steps, including the condensation of 3-nitrobenzoic acid with 1-adamantylamine to form 3-nitro-N-(1-adamantyl)benzamide. The nitro group is then reduced to an amino group, followed by the addition of sulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
Eigenschaften
IUPAC Name |
3-(1-adamantylmethylsulfamoyl)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c28-23(26-20-4-2-5-21(11-20)27(29)30)19-3-1-6-22(10-19)33(31,32)25-15-24-12-16-7-17(13-24)9-18(8-16)14-24/h1-6,10-11,16-18,25H,7-9,12-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDNDRRSKVCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B6018310.png)
![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6018320.png)
![{2-[(3-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6018326.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-bromo-2-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B6018328.png)
![1-cycloheptyl-4-[(3-thienylmethyl)amino]-2-pyrrolidinone](/img/structure/B6018329.png)
![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)

